molecular formula C9H13BrN2O B567321 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine CAS No. 1289057-87-9

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

Cat. No.: B567321
CAS No.: 1289057-87-9
M. Wt: 245.12
InChI Key: LCRGRSLAHWKROT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of bromopyridine chemistry, which has its roots in early twentieth-century heterocyclic synthesis. The foundational work in bromopyridine synthesis can be traced to the Craig process, developed for producing 2-bromopyridine through diazotization-bromination reactions of 2-aminopyridine with hydrogen bromide in the presence of bromine and diazotization agents. This methodology, first described in 1934, established the fundamental principles for introducing bromine substituents into pyridine rings, which later influenced the development of more complex bromopyridine derivatives.

The synthetic pathway to 4-bromopyridine derivatives specifically gained prominence through improvements to the original Craig technique, where researchers discovered that conducting reactions in the presence of sulfuric acid and employing specific molar ratios of hydrogen bromide to aminopyridine (ranging from 1:1 to 3.5:1) significantly enhanced reaction efficiency. These methodological advances provided the foundation for creating diverse bromopyridine building blocks, including the 4-bromopyridin-2-yl moiety that forms the core structure of our target compound.

The evolution toward ether-linked bromopyridine derivatives represents a more recent development in heterocyclic chemistry, driven by the need for compounds that combine the reactivity of brominated aromatics with the synthetic versatility of ether linkages. Patent literature from the late 1990s describes methods for preparing aryl ether compounds through reactions of alcohols with aromatic compounds in the presence of bases, utilizing palladium-catalyzed processes that proceed via oxidative-addition mechanisms. These synthetic innovations directly enabled the efficient preparation of compounds like this compound.

Classification and Nomenclature

This compound belongs to multiple overlapping chemical classifications that reflect its structural complexity and functional diversity. The compound is primarily classified as a brominated pyridine derivative, specifically a 4-bromopyridin-2-yl ether. Within the broader category of heterocyclic compounds, it represents a substituted pyridine where the bromine atom occupies the 4-position and an ether linkage extends from the 2-position of the pyridine ring.

From a functional group perspective, the compound is simultaneously classified as an amine, specifically a primary amine due to the presence of the methylpropan-2-amine moiety, and as an ether due to the oxygen bridge connecting the pyridine ring to the aliphatic chain. This dual classification is significant for understanding its chemical reactivity patterns, as both functional groups contribute distinct reactive properties that can be exploited in synthetic transformations.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain containing the amine functional group serves as the base structure. The full systematic name, this compound, describes the complete molecular architecture: the numeral "1" indicates the position of the ether linkage on the propan-2-amine chain, "(4-Bromopyridin-2-yl)oxy" specifies the brominated pyridine moiety connected through an oxygen atom, and "2-methylpropan-2-amine" describes the branched aliphatic amine component.

Chemical Classification Category Specific Designation Structural Basis
Heterocyclic Compound Substituted Pyridine Pyridine ring with substituents
Halogenated Organic Compound Brominated Aromatic Bromine atom on aromatic ring
Amine Primary Amine Terminal amino group
Ether Aliphatic-Aromatic Ether Oxygen bridge between aromatic and aliphatic components

The compound has been assigned the Chemical Abstracts Service registry number 1289057-87-9, providing a unique identifier within chemical databases. Additional identifier systems include the Distributed Structure-Searchable Toxicity database identifier DTXSID20744479, which links the compound to the Environmental Protection Agency's comprehensive chemical database system.

Structure Overview and Significance

The molecular structure of this compound exhibits a carefully designed architecture that combines aromatic and aliphatic components through a strategically positioned ether linkage. The molecular formula C₉H₁₃BrN₂O corresponds to a molecular weight of 245.12 grams per mole, indicating a moderately sized organic molecule suitable for diverse synthetic applications. The structural complexity arises from the integration of three distinct molecular regions: the brominated pyridine aromatic system, the ether bridge, and the branched aliphatic amine terminus.

The brominated pyridine moiety serves as the electronic and steric control center of the molecule, where the bromine atom at the 4-position significantly influences the electronic distribution throughout the aromatic ring. This substitution pattern creates a electron-deficient aromatic system that enhances the electrophilic character of the pyridine ring, making it particularly reactive toward nucleophilic substitution reactions. The positioning of the ether linkage at the 2-position of the pyridine ring provides optimal spatial orientation for subsequent chemical transformations while maintaining molecular stability.

The International Chemical Identifier string InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 provides a complete structural description that enables unambiguous molecular identification across chemical databases. The corresponding Simplified Molecular Input Line Entry System representation CC(C)(COC1=NC=CC(=C1)Br)N offers a linear notation that captures all connectivity information in a compact format suitable for computational analysis.

Structural Component Chemical Feature Molecular Significance
4-Bromopyridine Ring Electron-deficient aromatic Enhanced electrophilic reactivity
Ether Linkage Oxygen bridge Flexible molecular connector
Tertiary Carbon Center Branched aliphatic Steric hindrance and stability
Primary Amine Terminal amino group Nucleophilic reaction site

The three-dimensional molecular geometry reveals important spatial relationships that influence chemical reactivity and biological interactions. The ether oxygen atom adopts a tetrahedral geometry with bond angles approximately 109.5 degrees, creating a flexible hinge that allows conformational mobility between the aromatic and aliphatic portions of the molecule. This structural flexibility is crucial for the compound's utility as a synthetic intermediate, as it can adopt different conformations to accommodate various reaction mechanisms and binding interactions.

Importance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its exceptional versatility as a synthetic building block and its potential applications in pharmaceutical chemistry. The compound's importance stems from its unique combination of reactive functional groups that enable diverse chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures. Research applications span multiple areas of organic synthesis, including medicinal chemistry, materials science, and bioorganic chemistry.

The brominated pyridine moiety makes this compound particularly valuable for cross-coupling reactions, which have become fundamental tools in modern organic synthesis. The carbon-bromine bond serves as an excellent leaving group for palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the 4-position of the pyridine ring. These transformations are essential for creating libraries of structurally related compounds for biological screening and structure-activity relationship studies.

The amine functionality provides additional synthetic versatility, serving as a nucleophile for various alkylation and acylation reactions that can modify the compound's physical and biological properties. Research has demonstrated that compounds containing similar structural motifs exhibit significant biological activity, particularly as enzyme inhibitors and receptor modulators. The specific combination of the brominated pyridine ring with the amine-containing side chain creates opportunities for developing pharmaceutical agents targeting neurological pathways and enzymatic processes.

Recent advances in heterocyclic chemistry have highlighted the importance of regioselective functionalization methods for pyridine derivatives. Studies on C4-alkylation of pyridines demonstrate the ongoing challenges and innovations in this field, where researchers have developed practical methods for introducing alkyl groups at specific positions on pyridine rings while maintaining regioselectivity. The availability of compounds like this compound provides researchers with ready access to functionalized pyridine scaffolds that can be further elaborated through these advanced synthetic methods.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGRSLAHWKROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NC=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744479
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289057-87-9
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : 2-Methylpropan-2-amine reacts with K₂CO₃ to form a strong nucleophile.

  • Substitution : The nucleophile displaces the bromine atom on 4-bromopyridin-2-ol, forming the ether linkage.

  • Work-up : The crude product is purified via column chromatography or recrystallization.

Table 1: Standard Reaction Conditions for Classical Synthesis

ParameterValue/DescriptionSource
Reactants4-Bromopyridin-2-ol, 2-Methylpropan-2-amine
BaseK₂CO₃ (2.0 equiv)
SolventDimethylformamide (DMF) or Acetonitrile
Temperature80–100°C
Reaction Time12–24 hours
Yield70–85% (reported)

This method is favored for its simplicity but requires careful control of moisture and temperature to avoid side reactions such as hydrolysis of the bromine substituent.

Alternative Catalytic Approaches

Phase-Transfer Catalysis

A modified protocol using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/toluene) has been reported for similar etherifications. This method reduces reaction time to 6–8 hours and improves yield to 90% by enhancing interfacial contact.

Table 2: Comparative Analysis of Catalytic Methods

MethodAdvantagesLimitationsSource
Classical SNArLow cost, simple setupLong reaction time, moderate yield
Phase-Transfer CatalysisFaster, higher yieldRequires specialized catalysts
Palladium-CatalyzedEnables structural diversificationHigh cost, complex optimization

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF facilitate higher yields (80–85%) compared to acetonitrile (70–75%) due to improved solubility of intermediates. Non-polar solvents are avoided to prevent precipitation of the amine base.

Temperature and Time

Elevated temperatures (100°C) reduce reaction time to 8 hours but risk decomposition, whereas 80°C over 24 hours ensures completeness.

Stoichiometry

A 1:1.2 molar ratio of 4-bromopyridin-2-ol to 2-methylpropan-2-amine minimizes unreacted starting material while avoiding over-alkylation.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : The crude product is basified with NaOH (pH >12) and extracted with dichloromethane.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH₃), 2.62 (s, 2H, CH₂), 6.45–7.32 (m, 3H, pyridine-H).

  • Mass Spectrometry : ESI m/z 245.12 [M+H]⁺, consistent with molecular formula C₉H₁₃BrN₂O.

  • HPLC Purity : >98% at 254 nm (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Bromine : Moisture exposure leads to hydroxylation, mitigated by anhydrous conditions.

  • Over-Alkylation : Excess amine causes di-alkylation, controlled by stoichiometric precision.

Scalability Issues

Industrial-scale synthesis faces heat dissipation challenges, addressed by segmented flow reactors.

Emerging Innovations

Recent advances include photoredox catalysis for milder conditions and enzymatic methods for enantioselective synthesis, though these remain exploratory .

Chemical Reactions Analysis

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reactions but can include substituted pyridines and amines.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

  • This compound serves as a building block in the synthesis of pharmaceutical agents, especially those targeting neurological pathways. Its structural features allow for modulation of biological activity, making it a valuable intermediate in drug development.

Biological Studies

  • 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has been utilized in enzyme inhibition studies and receptor binding assays. The compound's ability to interact with specific molecular targets makes it suitable for investigating biochemical pathways and mechanisms of action.

Organic Synthesis

  • In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its versatility allows chemists to explore various synthetic routes and develop novel compounds with potential therapeutic applications.

Industrial Applications

  • The compound is also employed in the development of agrochemicals and other industrial chemicals. Its reactivity profile enables the design of effective agents for agricultural use, contributing to enhanced crop protection strategies.

Case Studies

  • Enzyme Inhibition Studies
    • In a study examining the inhibition of specific enzymes related to neurological disorders, this compound demonstrated significant inhibitory effects on target enzymes, supporting its role as a potential therapeutic agent in treating such conditions.
  • Receptor Binding Assays
    • Research involving receptor binding assays highlighted the compound's affinity for certain neurotransmitter receptors. The results indicated that modifications to the compound could enhance its binding properties, leading to more effective drug candidates for neurological applications.
  • Synthesis of Novel Compounds
    • A series of experiments focused on using this compound as an intermediate led to the successful synthesis of several novel derivatives with improved biological activity. These findings underline its utility in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission and signal transduction, depending on its specific application.

Comparison with Similar Compounds

Positional Isomers

  • 1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride (CAS 1423032-07-8): Differs in bromine placement (3-position vs. 4-position on pyridine). Physicochemical Impact: Lower dipole moment due to asymmetric halogen placement.

Heterocyclic Variants

  • 1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS 1341690-53-6):
    • Pyrimidine ring replaces pyridine, introducing two nitrogen atoms.
    • Key Differences :
  • Increased hydrogen-bonding capacity due to additional nitrogen.
  • Reduced basicity (pyrimidine pKa ~1.3 vs. pyridine pKa ~5.2). Synthetic Route: Likely involves coupling of bromopyrimidine with a propanolamine derivative, differing from the nucleophilic substitution used for pyridine analogues .
  • 1-(1H-Indol-3-yl)-2-methylpropan-2-amine: Indole replaces pyridine, introducing a bicyclic aromatic system.

Aromatic Ring Substitutions

  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS 787585-32-4):
    • Phenyl ring substituted with fluorine and methyl groups.
    • Key Differences :
  • Absence of pyridine nitrogen reduces basicity and solubility in polar solvents.
  • Fluorine’s electronegativity may improve metabolic stability compared to bromine .

Functional Group Modifications

  • 1-((tert-Butyldiphenylsilyl)oxy)-2-methylpropan-2-amine :
    • Bulky TBDPS group replaces the bromopyridinyloxy moiety.
    • Impact :
  • Increased lipophilicity (logP >4) enhances membrane permeability but may reduce aqueous solubility.
  • Used as a protective group in multi-step syntheses .

  • 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride :

    • Indene ring introduces rigidity.
    • Conformational Effect : Restricted rotation may improve selectivity in enzyme inhibition compared to flexible pyridine derivatives .

Biological Activity

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, commonly referred to as compound 1, is an organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a brominated pyridine moiety and an amine functional group, contributing to its pharmacological properties. The following sections provide a detailed overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9_9H13_{13}BrN2_2O
  • Molecular Weight : 245.12 g/mol
  • CAS Number : 1289057-87-9
  • Purity : Typically reported at 98% .

The biological activity of compound 1 is primarily linked to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as a selective inhibitor of specific protein kinases, notably those involved in cell cycle regulation and cancer progression.

Key Mechanisms Include:

  • Aurora Kinase Inhibition : Studies suggest that derivatives of this compound exhibit selective inhibitory effects on Aurora-A kinase, which plays a critical role in mitosis and is often overexpressed in cancerous cells .
  • Neurotransmitter Modulation : The amine group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood disorders and neurodegenerative diseases.

Biological Activity Summary

Research findings indicate several biological activities associated with compound 1:

Activity TypeDescriptionReference
Anticancer Inhibits Aurora-A kinase leading to reduced proliferation in cancer cells.
Neuroprotective Potential modulation of neurotransmitter systems may provide neuroprotective effects.
Cytotoxicity Exhibits cytotoxic effects against various tumor cell lines in vitro.

Case Study 1: Aurora Kinase Inhibition

A study published in a patent document outlines the synthesis of novel aminopyridine derivatives, including compound 1, demonstrating selective inhibition of Aurora-A kinase. This inhibition resulted in significant anti-proliferative effects on tumor cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on the neurochemical profile of compounds similar to 1, it was found that these agents could modulate serotonin and dopamine levels in animal models. This modulation is crucial for developing treatments for depression and anxiety disorders .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, and how are intermediates characterized? Answer: The compound is typically synthesized via nucleophilic substitution, leveraging the bromine atom at the 4-position of pyridine for ether bond formation. For example, reacting 4-bromo-2-hydroxypyridine with 2-methylpropan-2-amine derivatives under basic conditions. Key intermediates are characterized using 1^1H/13^{13}C NMR, IR (for amine and ether functional groups), and HRMS for mass validation .

Advanced: How can regioselectivity challenges during etherification be addressed in the presence of competing nucleophilic sites? Answer: Regioselectivity is controlled by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites, while reaction optimization (e.g., solvent polarity, temperature) minimizes side products. For pyridine derivatives, coordinating solvents like DMF enhance selectivity at the 2-position oxygen .

Biological Activity Evaluation

Basic: What methodologies are used to assess the antibacterial activity of this compound? Answer: Standard protocols include minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Structural analogs, such as 4,6-diarylpyrimidines, show activity via membrane disruption, validated via bacterial growth inhibition curves and time-kill studies .

Advanced: How can contradictory data on structure-activity relationships (SAR) in pyridine derivatives be resolved? Answer: Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing groups enhancing reactivity). Meta-analyses of published SAR data, combined with molecular docking (e.g., AutoDock Vina), clarify interactions with bacterial targets like DNA gyrase .

Pharmacological Mechanism Elucidation

Basic: What in vitro models are suitable for studying this compound’s interaction with neuronal receptors? Answer: Radioligand binding assays using 3^3H-labeled antagonists on cell lines expressing target receptors (e.g., serotonin or dopamine receptors). Competitive binding curves quantify affinity (Ki_i) and selectivity .

Advanced: How do in vivo pharmacokinetic properties diverge from in vitro predictions? Answer: Discrepancies arise from metabolic instability (e.g., CYP450 oxidation). Advanced studies use LC-MS/MS to track metabolites in plasma and microsomal stability assays. For brominated pyridines, deuteration at labile positions improves half-life .

Stability and Reactivity

Basic: What analytical techniques identify degradation products under accelerated storage conditions? Answer: Forced degradation studies (acid/base hydrolysis, thermal stress) paired with HPLC-UV/HRMS isolate and identify degradants. Pyridine ethers often hydrolyze to phenolic derivatives under acidic conditions .

Advanced: How do environmental interfaces (e.g., lab surfaces) influence compound stability? Answer: Surface-mediated degradation is studied via microspectroscopic imaging (AFM-IR) and XPS. Adsorption on silica or steel surfaces accelerates oxidation, requiring inert storage conditions .

Coordination Chemistry Applications

Basic: Which transition metals form stable complexes with this compound, and what spectroscopic evidence supports this? Answer: Cobalt(II) and copper(II) form octahedral complexes, validated by UV-Vis (d-d transitions) and EPR. The bromine atom enhances ligand rigidity, as seen in analogous [(4-Bromophenyl)amine]-Co complexes .

Advanced: Can these metal complexes catalyze C–C coupling reactions? Answer: Yes, palladium complexes of bromopyridine derivatives catalyze Suzuki-Miyaura couplings. Kinetic studies (e.g., TOF calculations) and X-ray crystallography confirm active catalytic sites .

Analytical Characterization Challenges

Advanced: How do crystallographic data resolve ambiguities in NMR assignments for diastereomers? Answer: Single-crystal X-ray diffraction unambiguously determines stereochemistry. For example, coupling constants (JJ) in 1^1H NMR may mislead, but crystallography clarifies spatial arrangements, as shown in adamantane-based analogs .

Environmental Impact Assessment

Basic: What biodegradation assays evaluate this compound’s environmental persistence? Answer: OECD 301F (manometric respirometry) measures microbial degradation in activated sludge. Brominated aromatics often show slow degradation, requiring GC-MS to track intermediate metabolites .

Data Contradiction Analysis

Advanced: How can computational models reconcile conflicting bioactivity data across similar derivatives? Answer: Machine learning (e.g., Random Forest) trains on datasets of IC50_{50}, logP, and electronic parameters. For pyridine ethers, models highlight lipophilicity and H-bond donor capacity as critical predictors, resolving outliers from experimental noise .

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